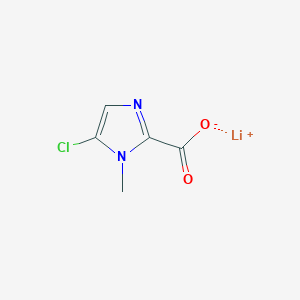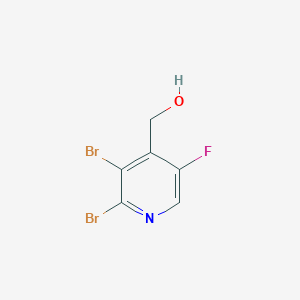
(2,3-Dibromo-5-fluoropyridin-4-yl)methanol
Vue d'ensemble
Description
“(2,3-Dibromo-5-fluoropyridin-4-yl)methanol” is a pyridine derivative with bromine and fluorine substituents at the 2nd, 3rd, and 5th positions, respectively, and a methanol group at the 4th position . Pyridine is a basic heterocyclic organic compound similar to benzene and has a wide range of applications in the field of drugs, pesticides, and dyes .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its IUPAC name. It would have a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) as the base. The 2nd and 3rd positions on the ring would have bromine atoms, the 5th position would have a fluorine atom, and the 4th position would have a methanol group (–CH2OH) .Chemical Reactions Analysis
As a halogenated pyridine derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atoms could be replaced by other groups in nucleophilic substitution reactions. The methanol group could be deprotonated to form a good leaving group, allowing for further substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methanol group would likely make it more soluble in polar solvents compared to nonpolar solvents . The halogen atoms might also contribute to its reactivity .Applications De Recherche Scientifique
Molecular Structure and Spectroscopy
Research on the electronic and infrared spectra of 2-fluoropyridine-methanol clusters highlights the importance of studying the structure of hydrogen-bonded clusters. Such studies, exemplified by the work of Nibu, Marui, and Shimada (2006), are crucial for understanding the intermolecular interactions and hydrogen bond formation, which are fundamental in designing new materials and drugs (Nibu, Marui, & Shimada, 2006).
Chemical Synthesis and Catalysis
The catalyst-free domino reaction developed by Zhao et al. (2020) showcases the synthesis of complex organic molecules from simple precursors in the presence of N-heteroaryl compounds, which are closely related to fluoropyridines. This method is significant for the development of new pharmaceuticals and agrochemicals (Zhao et al., 2020).
Material Science and Molecular Electronics
The synthesis of 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine by Cook and Halcrow (2015) and its iron(II) complex salts demonstrates the role of such compounds in creating materials with specific magnetic properties. These findings are pivotal for advancing molecular electronics and spintronics (Cook & Halcrow, 2015).
Drug Discovery and Development
The exploration of molecular structures through density functional theory (DFT) and X-ray diffraction, as conducted by Huang et al. (2021), provides insights into the physicochemical properties of compounds. Such research is foundational for the drug discovery process, informing the synthesis of potential therapeutic agents (Huang et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
(2,3-dibromo-5-fluoropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1,11H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODVHGUIZCYENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)Br)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dibromo-5-fluoropyridin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



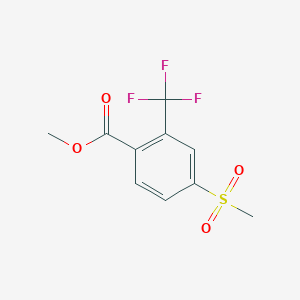
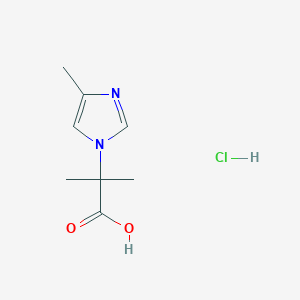
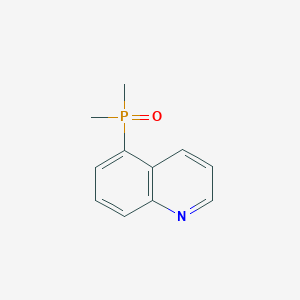
![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B1436391.png)
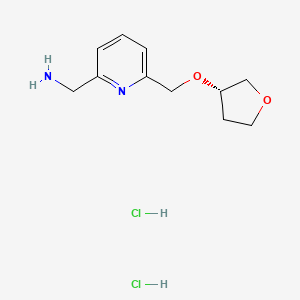
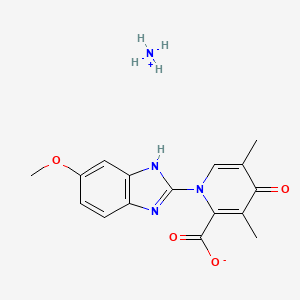
![1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1436395.png)
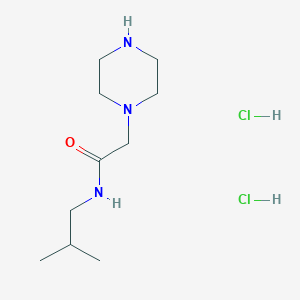
![Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B1436398.png)
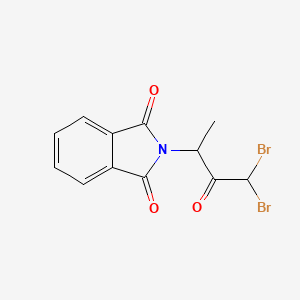
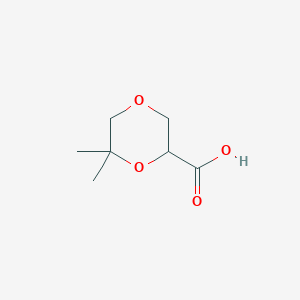
![(8R,9S,10R,13S,14S,16S,17R)-16,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436403.png)
![methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride](/img/structure/B1436404.png)
